![molecular formula C13H18ClNO B5829771 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine, also known as CMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2002 by researchers at the University of Bristol, UK. Since then, CMPEP has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
作用机制
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 activation has been implicated in various physiological processes such as synaptic plasticity, learning, and memory. 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine blocks the binding of glutamate to mGluR5, thereby inhibiting downstream signaling pathways and reducing the excitability of neurons.
Biochemical and Physiological Effects:
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the release of glutamate and other neurotransmitters, inhibit the activation of intracellular signaling pathways, and modulate the activity of ion channels. 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has also been shown to have neuroprotective effects in various models of neurodegeneration.
实验室实验的优点和局限性
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its availability in pure form. However, 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine also has some limitations, including its potential off-target effects, its relatively short half-life, and its potential toxicity at high doses.
未来方向
There are several future directions for research on 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine and mGluR5. One area of interest is the development of more selective and potent antagonists of mGluR5, which could have therapeutic applications in various neurological and psychiatric disorders. Another area of interest is the study of the role of mGluR5 in neuroinflammation and neuroimmunology, which could provide new insights into the pathogenesis of neurodegenerative diseases. Finally, the development of new imaging techniques for mGluR5 could enable the non-invasive monitoring of receptor activity in vivo.
合成方法
The synthesis of 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine involves the reaction of 2-chloro-5-methylphenol with 2-(2-bromoethyl)pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with sodium hydroxide and chloroacetyl chloride to obtain the final product. The synthesis of 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has been optimized to improve yield and purity, and several modifications have been made to the original method.
科学研究应用
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, schizophrenia, and drug addiction. 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has also been used to study the role of mGluR5 in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
属性
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-11-4-5-12(14)13(10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTODSXRHYLDWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


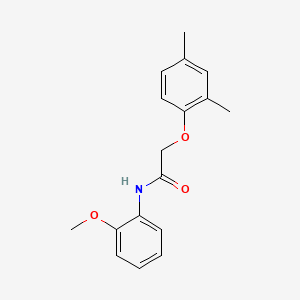
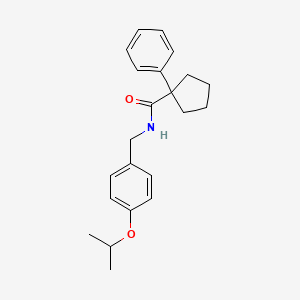

![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)
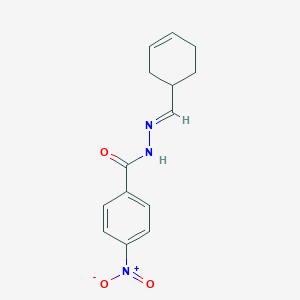
![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)
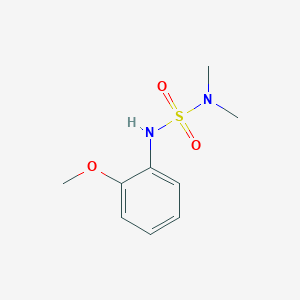
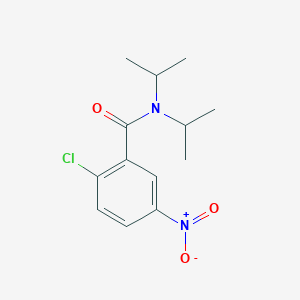
![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)
![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)

![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
